molecular formula C5H13ClN2O B1407226 O-(piperidin-3-yl)hydroxylamine hydrochloride CAS No. 160230-02-4

O-(piperidin-3-yl)hydroxylamine hydrochloride

Cat. No.: B1407226
CAS No.: 160230-02-4
M. Wt: 152.62 g/mol
InChI Key: ZQVABFYUDFKQAZ-UHFFFAOYSA-N
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Description

O-(piperidin-3-yl)hydroxylamine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Scientific Research Applications

Chemistry: In chemistry, O-(piperidin-3-yl)hydroxylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, the compound is used to study the effects of piperidine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals .

Industry: In the industrial sector, the compound is used in the production of various chemicals and materials. It is also used in the development of new industrial processes and technologies .

Safety and Hazards

The safety data sheet for a related compound, hydroxylamine hydrochloride, indicates that it may be corrosive to metals and toxic if swallowed . It is harmful in contact with skin and causes skin irritation and serious eye damage . It may cause an allergic skin reaction and is suspected of causing cancer . It may also cause damage to organs through prolonged or repeated exposure .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on discovering new synthesis methods and exploring the potential applications of “O-(piperidin-3-yl)hydroxylamine hydrochloride” in various fields, especially in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(piperidin-3-yl)hydroxylamine hydrochloride typically involves the reaction of piperidine derivatives with hydroxylamine hydrochloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of catalytic hydrogenation and other techniques to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: O-(piperidin-3-yl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oximes, nitroso derivatives, amines, and substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of O-(piperidin-3-yl)hydroxylamine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

    Piperidine: A simple six-membered heterocycle with one nitrogen atom.

    Piperine: An alkaloid found in black pepper with a piperidine moiety.

    Piperidinone: A piperidine derivative with a carbonyl group.

Uniqueness: O-(piperidin-3-yl)hydroxylamine hydrochloride is unique due to its hydroxylamine group, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

O-piperidin-3-ylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c6-8-5-2-1-3-7-4-5;/h5,7H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVABFYUDFKQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(piperidin-3-yl)hydroxylamine hydrochloride
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O-(piperidin-3-yl)hydroxylamine hydrochloride
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O-(piperidin-3-yl)hydroxylamine hydrochloride
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O-(piperidin-3-yl)hydroxylamine hydrochloride

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